molecular formula C13H15BO4 B11868486 (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid CAS No. 915970-59-1

(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid

Cat. No.: B11868486
CAS No.: 915970-59-1
M. Wt: 246.07 g/mol
InChI Key: QQFMGLFEBYNIKW-UHFFFAOYSA-N
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Description

(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid is a boronic acid derivative of chromone. Chromones are a class of compounds known for their diverse biological activities and are often used in medicinal chemistry. The boronic acid group in this compound adds unique reactivity, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid typically involves the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Boronic Acid Formation: The boronic acid group is introduced through borylation reactions, often using boronic acid esters or boron tribromide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form borate esters.

    Reduction: Reduction reactions can convert the chromone core to dihydrochromone derivatives.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl or vinyl halides.

Major Products

    Oxidation: Borate esters.

    Reduction: Dihydrochromone derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as an enzyme inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with active site serine residues.

    Medicine: Explored for its anti-inflammatory and anticancer properties, leveraging the biological activity of the chromone core.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid involves its interaction with biological targets:

    Molecular Targets: The boronic acid group can interact with serine residues in enzymes, forming reversible covalent bonds.

    Pathways Involved: This interaction can inhibit enzyme activity, affecting various biochemical pathways, including those involved in inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)methanol
  • (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)amine
  • (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)chloride

Uniqueness

(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it particularly valuable in cross-coupling reactions and as a potential therapeutic agent.

Properties

CAS No.

915970-59-1

Molecular Formula

C13H15BO4

Molecular Weight

246.07 g/mol

IUPAC Name

(2-tert-butyl-4-oxochromen-6-yl)boronic acid

InChI

InChI=1S/C13H15BO4/c1-13(2,3)12-7-10(15)9-6-8(14(16)17)4-5-11(9)18-12/h4-7,16-17H,1-3H3

InChI Key

QQFMGLFEBYNIKW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)OC(=CC2=O)C(C)(C)C)(O)O

Origin of Product

United States

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